5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6O5 and its molecular weight is 464.482. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target p2x receptors . These receptors are a family of transmembrane proteins that function as ligand-gated ion channels. They play a crucial role in various physiological and pathological processes, including inflammation, pain sensation, and neuroprotection.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to act as competitive antagonists at their target sites . This means they bind to the same site as the endogenous ligand (agonist) but do not activate the receptor. Instead, they block the receptor and prevent the agonist from binding, thereby inhibiting the receptor’s function.
Result of Action
As a potential p2x receptor antagonist, it may inhibit the function of these receptors and thereby modulate the physiological processes they are involved in, such as inflammation and pain sensation .
Properties
IUPAC Name |
5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-13-17(26-23(34-13)16-9-6-10-18(32-3)20(16)33-4)12-29-21(24)19(27-28-29)22(30)25-14-7-5-8-15(11-14)31-2/h5-11H,12,24H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBTGPBYMATLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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